2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Overview
Description
2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core with chloro, dimethoxyethyl, and methyl substituents, making it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Formation of Pyrimidin-4-amine: The starting material, pyrimidin-4-amine, is synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.
Chlorination: The pyrimidin-4-amine undergoes chlorination to introduce the chloro group at the 2-position.
Alkylation: The chloro-substituted pyrimidin-4-amine is then alkylated with 2,2-dimethoxyethyl chloride in the presence of a base to introduce the dimethoxyethyl group.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. Conditions may vary depending on the specific nucleophile and reaction.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a tool in biological studies to investigate cellular processes and pathways.
Industry: Utilized in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide: Another compound with a similar structure but different substituents.
2-Chloro-N,N-dimethylacetamide: A related compound with a different core structure.
Uniqueness: 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is unique due to its specific combination of substituents, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O2/c1-13(6-8(14-2)15-3)7-4-5-11-9(10)12-7/h4-5,8H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMVPZQOQGEIAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)C1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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